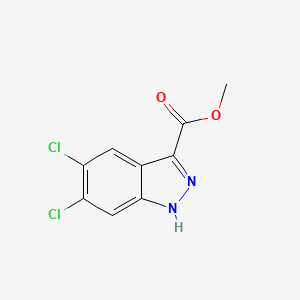

Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5,6-dichloro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O2/c1-15-9(14)8-4-2-5(10)6(11)3-7(4)12-13-8/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGKDWFFFAWYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=CC(=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696363 | |

| Record name | Methyl 5,6-dichloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-48-8 | |

| Record name | Methyl 5,6-dichloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Nucleus

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Its structural resemblance to purines and indoles allows it to interact with a wide array of biological targets, leading to applications in oncology, neurology, and infectious diseases. The specific compound, methyl 5,6-dichloro-1H-indazole-3-carboxylate, serves as a crucial building block in the synthesis of complex pharmaceutical agents. The dichloro-substitution pattern on the benzene ring significantly influences the molecule's electronic properties and metabolic stability, making it a valuable intermediate for the development of potent and selective therapeutics. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this important compound, detailing the underlying chemical principles and offering practical, field-proven insights into the experimental protocol.

Strategic Approach to the Synthesis

The synthesis of methyl 5,6-dichloro-1H-indazole-3-carboxylate is most effectively achieved through a multi-step sequence commencing with a readily available substituted aniline. The chosen strategy hinges on the construction of the indazole ring system via a classical diazotization and cyclization reaction, followed by functional group manipulations to install the desired methyl ester at the 3-position. This approach is favored for its robustness, scalability, and the commercial availability of the starting materials.

The overall transformation can be dissected into four key stages:

-

Diazotization: Conversion of the primary aromatic amine of 2-amino-4,5-dichlorobenzonitrile to a diazonium salt.

-

Cyclization: Intramolecular cyclization of the diazonium intermediate to form the indazole ring, yielding 5,6-dichloro-1H-indazole-3-carbonitrile.

-

Hydrolysis: Conversion of the nitrile functionality to a carboxylic acid.

-

Esterification: Formation of the final methyl ester product.

This strategic sequence ensures high efficiency and control over the introduction of the required functionalities.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

1. Diazotization of 2-amino-4,5-dichlorobenzonitrile:

The initial step involves the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). The electrophilic nitrosonium ion (NO⁺) is attacked by the nucleophilic amine to form an N-nitrosamine intermediate. Subsequent protonation and dehydration lead to the formation of the reactive diazonium salt. The presence of the electron-withdrawing chloro and cyano groups on the aromatic ring decreases the basicity of the amino group, necessitating carefully controlled acidic conditions for efficient diazotization.

2. Intramolecular Cyclization:

The formation of the indazole ring proceeds via an intramolecular cyclization of the diazonium salt. The precise mechanism can be complex, but it is generally accepted to involve the attack of an electron pair from the aromatic ring onto the terminal nitrogen of the diazonium group, with concomitant loss of a proton to restore aromaticity. This step is often spontaneous following the diazotization and is driven by the formation of the stable bicyclic indazole system.

3. Nitrile Hydrolysis:

The hydrolysis of the 3-cyano group to a carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon atom more electrophilic for nucleophilic attack by water. A series of proton transfers and tautomerization steps lead to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.

4. Fischer Esterification:

The final step is the conversion of the 5,6-dichloro-1H-indazole-3-carboxylic acid to its methyl ester. This is typically accomplished through a Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the desired methyl ester.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of methyl 5,6-dichloro-1H-indazole-3-carboxylate.

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-amino-4,5-dichlorobenzonitrile | ≥98% | Sigma-Aldrich |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Merck |

| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Chemical |

| Acetic Acid | Glacial, ≥99.7% | VWR Chemicals |

| Sulfuric Acid (H₂SO₄) | 95-98% | J.T. Baker |

| Methanol | Anhydrous, 99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | HPLC Grade | Fisher Chemical |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Chemical |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | EMD Millipore |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Alfa Aesar |

Step 1 & 2: Synthesis of 5,6-dichloro-1H-indazole-3-carboxylic acid

This two-step, one-pot procedure is adapted from a patented method and offers a robust route to the carboxylic acid intermediate.

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Charge Reagents: To the flask, add 2-amino-4,5-dichlorobenzonitrile (1.0 eq) and glacial acetic acid. Stir the mixture to obtain a suspension.

-

Diazotization: Cool the suspension to 0-5 °C using an ice-water bath. Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the reaction mixture via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Cyclization: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The formation of a precipitate indicates the formation of 5,6-dichloro-1H-indazole-3-carbonitrile.

-

Hydrolysis: To the reaction mixture containing the carbonitrile intermediate, carefully add concentrated sulfuric acid. Heat the mixture to 100-110 °C and maintain this temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion of the nitrile to the carboxylic acid.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice. The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude 5,6-dichloro-1H-indazole-3-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the product as a solid.

Step 3: Esterification to Methyl 5,6-dichloro-1H-indazole-3-carboxylate

This standard Fischer esterification protocol provides the final product in high yield.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5,6-dichloro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol.

-

Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (typically 0.1-0.2 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5,6-dichloro-1H-indazole-3-carboxylate.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent, or by recrystallization from a suitable solvent like methanol or ethyl acetate/hexane.

Data Summary

| Compound | Starting Material | Key Reagents | Typical Yield | Physical Appearance |

| 5,6-dichloro-1H-indazole-3-carboxylic acid | 2-amino-4,5-dichlorobenzonitrile | NaNO₂, HCl, H₂SO₄ | 75-85% | Off-white solid |

| Methyl 5,6-dichloro-1H-indazole-3-carboxylate | 5,6-dichloro-1H-indazole-3-carboxylic acid | Methanol, H₂SO₄ | 85-95% | White crystalline solid |

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and well-characterized pathway to methyl 5,6-dichloro-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical research and development. The methodology, based on classical and robust chemical transformations, is amenable to scale-up and offers good overall yields. The in-depth discussion of the reaction mechanisms and the detailed experimental protocols are intended to empower researchers to confidently synthesize this valuable compound.

Future work in this area could focus on the development of more sustainable and atom-economical synthetic methods, potentially exploring C-H activation or flow chemistry approaches to further streamline the synthesis and reduce environmental impact. Nevertheless, the presented pathway remains a cornerstone for accessing this and related indazole derivatives for the advancement of medicinal chemistry.

References

- Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester.

- Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

- Diva-Portal.org. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.

- Organic Chemistry Portal. Indazole synthesis.

- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

- Guidechem. How to prepare 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID?

- Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles.

- PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- PMC - NIH. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.

- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

- Organic Chemistry Portal. Diazotisation.

- Chemguide. hydrolysis of nitriles.

- ResearchGate. (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.

- Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids.

- ResearchGate. Synthesis of Substituted Indazole-5,6-dicarbonitriles | Request PDF.

- Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.

- PMC - NIH. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.

- Technical Disclosure Commons. Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one.

- Journal of the Chemical Society B: Physical Organic. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions.

An In-Depth Technical Guide to Methyl 5,6-dichloro-1H-indazole-3-carboxylate: Properties, Synthesis, and Applications

Executive Summary: Methyl 5,6-dichloro-1H-indazole-3-carboxylate is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid indazole core, combined with the electron-withdrawing chloro substituents and a reactive methyl ester handle, makes it a valuable and versatile building block for the synthesis of a diverse range of pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthetic and derivatization protocols, and a discussion of its current and potential applications for researchers in the pharmaceutical and life sciences sectors.

Introduction

The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in drug discovery. This designation stems from its ability to bind to a wide variety of biological targets with high affinity.[1][2] Indazole derivatives are found in numerous synthetic compounds that possess a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, antibacterial, and anti-HIV properties.[1][3] Several FDA-approved drugs, such as the anti-cancer agent Pazopanib and the antiemetic Granisetron, feature this core structure, underscoring its therapeutic importance.[4][5]

Significance of the 3-Carboxylate and 5,6-Dichloro Substitutions

The functionalization of the indazole core is critical to modulating its biological activity. The methyl carboxylate group at the 3-position serves as a key synthetic handle. It is readily converted into amides, hydrazides, and other functional groups, enabling the construction of large chemical libraries for screening. The most common method for synthesizing many indazole-based therapeutic agents involves utilizing a methyl indazole-3-carboxylate as a starting material.[6]

The presence of two chlorine atoms at the 5- and 6-positions significantly influences the molecule's physicochemical properties. These electron-withdrawing groups increase the acidity of the N-H proton, alter the electron density of the aromatic system, and enhance the compound's lipophilicity. These modifications can lead to improved membrane permeability, metabolic stability, and binding affinity to target proteins.

Physicochemical and Spectroscopic Properties

Table 1: Core Chemical & Physical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₆Cl₂N₂O₂ | Calculated |

| Molecular Weight | 245.07 g/mol | Calculated |

| Appearance | White to Off-White Solid | Expected |

| Solubility | Soluble in DMF, DMSO; Sparingly soluble in Methanol, Chloroform | Inferred from similar compounds[7] |

| Melting Point | >250 °C (Decomposition likely) | The parent acid, 5,6-dichloro-1H-indazole-3-carboxylic acid, has a high melting point. The ester is expected to be similar. The unsubstituted indazole-3-carboxylic acid melts at 266-270 °C with decomposition.[8] |

Spectroscopic Profile

The structural identity of methyl 5,6-dichloro-1H-indazole-3-carboxylate can be confirmed through standard spectroscopic methods.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals. The N-H proton will appear as a broad singlet at a downfield chemical shift (>13 ppm), characteristic of indazoles.[7] The two aromatic protons on the benzene ring (at C4 and C7) will appear as singlets in the aromatic region (typically 7.5-8.5 ppm) due to the absence of adjacent protons for coupling. The methyl ester protons will present as a sharp singlet around 3.9-4.0 ppm.[7]

-

¹³C NMR (Carbon NMR): The spectrum will show nine distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (around 160-165 ppm). Aromatic carbons will appear in the 110-145 ppm range, with carbons attached to chlorine atoms showing characteristic shifts. The methyl carbon of the ester will be observed upfield, typically around 52-53 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will include a broad N-H stretch (around 3300 cm⁻¹), a sharp C=O stretch from the ester (around 1700-1720 cm⁻¹), C=C and C=N stretching in the aromatic region (1450-1600 cm⁻¹), and C-Cl stretches in the fingerprint region (below 800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio), confirming the presence of the dichloro-substitution.

Synthesis and Purification

The synthesis of methyl 5,6-dichloro-1H-indazole-3-carboxylate is a multi-step process that first involves the formation of the parent carboxylic acid, followed by esterification.

Recommended Synthetic Workflow

A robust method for preparing the indazole core is the Jacobson synthesis, which involves the cyclization of an o-amino phenylacetic acid derivative.[9] This intermediate is typically generated from a corresponding o-nitro compound.

Caption: Synthetic workflow for Methyl 5,6-dichloro-1H-indazole-3-carboxylate.

Detailed Experimental Protocol

Causality Statement: This two-part protocol is designed for reliability. The initial synthesis of the parent acid provides a stable, purifiable intermediate. The subsequent esterification is a high-yielding, standard transformation that minimizes side reactions.

Part 1: Synthesis of 5,6-dichloro-1H-indazole-3-carboxylic acid

This procedure is adapted from established methods for synthesizing substituted indazole-3-carboxylic acids.[10] A common route involves the hydrolysis of a 3-cyanoindazole or cyclization of a substituted phenylhydrazine derivative.

-

Preparation of 5,6-dichloro-isatin: Start with an appropriately substituted aniline. A reaction with chloral hydrate and hydroxylamine hydrochloride generates an isonitrosoacetanilide intermediate.

-

Ring Closure: Treatment of the isonitrosoacetanilide with a strong acid, such as concentrated sulfuric acid, induces a Beckmann rearrangement and cyclization to form the 5,6-dichloro-isatin.

-

Ring Opening and Rearrangement: The 5,6-dichloro-isatin is then subjected to ring-opening using a base (e.g., NaOH), followed by diazotization and reduction (e.g., with SnCl₂) to form a hydrazine intermediate. This intermediate cyclizes under acidic conditions to yield 5,6-dichloro-1H-indazole-3-carboxylic acid.

-

Work-up and Isolation: The acidic solution is cooled, and the precipitated solid is collected by vacuum filtration. The crude product is washed with cold water and dried. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be necessary to achieve high purity.

Part 2: Esterification to Methyl 5,6-dichloro-1H-indazole-3-carboxylate

This is a classic Fischer esterification, chosen for its simplicity and use of inexpensive reagents.[7]

-

Reaction Setup: Suspend 5,6-dichloro-1H-indazole-3-carboxylic acid (1.0 equiv.) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Cool the suspension in an ice bath (0 °C). Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) (approx. 0.1-0.2 equiv.). Thionyl chloride is particularly effective as it reacts with trace water and drives the equilibrium.[7]

-

Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed (typically 2-6 hours).

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.[11]

-

Neutralization and Extraction: Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[7] Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.[11]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl ester.[7] The product can be further purified by recrystallization from a solvent like toluene or by silica gel column chromatography if necessary.[11]

Chemical Reactivity and Derivative Synthesis

The title compound is a versatile intermediate due to the distinct reactivity of its functional groups.

Reactivity of the Indazole Core

The indazole ring contains two nitrogen atoms. The N1 proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting indazolide anion is nucleophilic and can be alkylated. This reaction often produces a mixture of N1 and N2 alkylated isomers, and achieving regioselectivity can be a significant synthetic challenge.[6] Recent methods have focused on using specific bases and conditions to favor N1 alkylation.[6]

Reactions of the Ester Functional Group

The methyl ester at the C3 position is the primary site for diversification.

Caption: Key reactions of the methyl ester functional group.

Protocol: Synthesis of a Representative N-Substituted Amide

Causality Statement: Amide bond formation is fundamental in drug discovery. Direct amidation of esters with amines often requires harsh conditions. The use of peptide coupling reagents provides a mild, efficient, and self-validating alternative by activating the pre-formed carboxylic acid, ensuring high yields and purity. This protocol first hydrolyzes the ester to the more reactive carboxylic acid before coupling.

-

Hydrolysis (Saponification): First, convert the methyl ester back to the carboxylic acid. Dissolve the methyl ester (1.0 equiv.) in a mixture of methanol and water. Add an excess of sodium hydroxide (NaOH, ~2-3 equiv.) and stir at room temperature or with gentle heating until hydrolysis is complete (monitored by TLC). Acidify the mixture with HCl to precipitate the carboxylic acid, filter, and dry.

-

Amide Coupling: Dissolve the resulting 5,6-dichloro-1H-indazole-3-carboxylic acid (1.0 equiv.), the desired primary or secondary amine (1.1 equiv.), and a coupling agent like HATU (1.2 equiv.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).[12]

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 3.0 equiv.), to the mixture.[12] The base is crucial to neutralize the acid formed and to deprotonate the amine, facilitating the nucleophilic attack.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor for the disappearance of the carboxylic acid by TLC.

-

Work-up and Purification: Pour the reaction mixture into water to precipitate the crude product or to prepare for extraction.[12] Extract with ethyl acetate. Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final amide product can be purified by column chromatography or recrystallization.

Applications in Research and Drug Development

Methyl 5,6-dichloro-1H-indazole-3-carboxylate is primarily used as an intermediate for creating libraries of novel compounds for biological screening. The indazole-3-carboxamide scaffold, readily accessible from this starting material, is particularly prominent.

-

Anti-Cancer Agents: Many indazole derivatives are potent inhibitors of various protein kinases, which are crucial targets in oncology. The specific 5,6-dichloro substitution pattern may confer unique selectivity or potency against certain kinases.[4]

-

Antimicrobial Agents: The indazole nucleus is present in compounds with demonstrated antibacterial and antifungal activity.[1][3] Halogenation is a common strategy to enhance the potency of antimicrobial compounds.

-

CNS-Active Agents: Indazole derivatives have been investigated for various central nervous system targets, including as antagonists for serotonin (5-HT) receptors.[3]

-

Synthetic Cannabinoids: The indazole-3-carboxamide structure is a common core for a class of synthetic cannabinoids, although these are often associated with recreational use and are a focus for forensic chemistry.[6]

Safety and Handling

Methyl 5,6-dichloro-1H-indazole-3-carboxylate should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: As a chlorinated aromatic powder, avoid inhalation of dust. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents and bases.

Conclusion

Methyl 5,6-dichloro-1H-indazole-3-carboxylate is a high-value chemical intermediate with significant potential for drug discovery and development. Its well-defined structure, predictable reactivity, and strategic functionalization make it an ideal starting point for accessing novel chemical matter based on the privileged indazole scaffold. The synthetic and derivatization protocols outlined in this guide provide a robust framework for researchers to utilize this compound in their discovery programs.

References

-

Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link]

-

Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry. Available from: [Link]

-

PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Available from: [Link]

- Google Patents. (n.d.). US3423475A - Method for preparing 2,6-dichloro-4-nitrotoluene.

- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

-

Ansari, M. F., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4986. Available from: [Link]

- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of Substituted Indazole-5,6-dicarbonitriles. Available from: [Link]

-

ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Available from: [Link]

-

Organic Syntheses Procedure. (n.d.). indazole. Available from: [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Available from: [Link]

-

Chemsrc. (n.d.). Indazole-3-carboxylic acid. Available from: [Link]

-

Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(27), 16459-16475. Available from: [Link]

- Google Patents. (n.d.). EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

-

Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Available from: [Link]

-

Das, B., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecular Diversity. Available from: [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Available from: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 5. pnrjournal.com [pnrjournal.com]

- 6. diva-portal.org [diva-portal.org]

- 7. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]

- 8. Indazole-3-carboxylic acid | CAS#:4498-67-3 | Chemsrc [chemsrc.com]

- 9. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

A Note to the Researcher:

Following a comprehensive and exhaustive search of scientific literature, patent databases, and chemical supplier repositories, it has been determined that specific, experimentally validated physical property data for methyl 5,6-dichloro-1H-indazole-3-carboxylate is not available in the public domain at this time. This suggests that the compound is either a novel entity with unpublished characterization data or a specialized intermediate not widely reported.

In the spirit of providing a valuable and technically sound resource, this guide will instead focus on the well-characterized parent compound, methyl 1H-indazole-3-carboxylate . The principles, experimental methodologies, and data interpretation frameworks presented herein are directly applicable to the characterization of its derivatives. Should a researcher synthesize methyl 5,6-dichloro-1H-indazole-3-carboxylate, the protocols detailed in this guide would serve as the foundational blueprint for its physical property determination.

Technical Guide: Physical Properties of Methyl 1H-indazole-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed examination of the core physical properties of methyl 1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The document moves beyond a simple listing of data points to explain the scientific rationale behind the characterization methods, offering field-proven insights into experimental design and data interpretation. All presented data is supported by authoritative sources, and detailed protocols are provided to ensure methodological reproducibility.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole ring system is a privileged scaffold in medicinal chemistry, serving as the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive bioisostere for other aromatic systems like indole. Methyl 1H-indazole-3-carboxylate, in particular, is a crucial starting material and intermediate in the synthesis of a wide array of pharmaceutical agents, including synthetic cannabinoids and kinase inhibitors.[1][2] A thorough understanding of its physical properties is paramount for process development, formulation, quality control, and regulatory compliance.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This is achieved through a combination of nomenclature, unique identifiers, and fundamental molecular properties.

| Property | Value | Source(s) |

| IUPAC Name | methyl 1H-indazole-3-carboxylate | PubChem |

| CAS Number | 43120-28-1 | [3][4] |

| Molecular Formula | C₉H₈N₂O₂ | [3][4] |

| Molecular Weight | 176.17 g/mol | [3][4] |

| Appearance | White to off-white or beige solid/powder | [5][6] |

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound govern its behavior in various physical and biological systems. These quantitative parameters are critical for predicting solubility, absorption, and stability.

| Property | Value | Predicted/Experimental | Source(s) |

| Melting Point | 162-163 °C | Experimental | [5] |

| Boiling Point | 345.2 ± 15.0 °C | Predicted | [5] |

| Density | 1.324 g/cm³ | Predicted | [5] |

| pKa | 11.93 ± 0.40 | Predicted | [5] |

Solubility Profile

Solubility is a critical parameter influencing bioavailability and formulation strategies. Experimental determination of solubility provides actionable data for solvent selection in synthesis, purification, and analytical method development.

| Solvent | Solubility | Source(s) |

| Chloroform | Slightly Soluble | [5] |

| Methanol | Slightly Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL |

Expert Insight: The high solubility in DMSO makes it an excellent solvent for preparing stock solutions for biological screening assays. However, researchers must be mindful that DMSO is hygroscopic, and water content can impact the solubility of the compound. It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions that will be stored for extended periods.

Spectroscopic and Structural Characterization

Spectroscopic techniques provide a fingerprint of the molecule, allowing for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of each atom.

¹H NMR Data (300 MHz, DMSO-d₆) [5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 13.91 | s | 1H | N-H |

| 8.06 | d, J = 8.2 Hz | 1H | Ar-H |

| 7.65 | d, J = 8.4 Hz | 1H | Ar-H |

| 7.44 | ddd, J = 8.3, 6.9, 1.1 Hz | 1H | Ar-H |

| 7.30 | dd, J = 7.9, 6.9, 0.9 Hz | 1H | Ar-H |

| 3.92 | s | 3H | O-CH₃ |

Expert Insight: The broad singlet at 13.91 ppm is characteristic of the acidic indazole N-H proton. Its chemical shift can be sensitive to concentration and residual water in the solvent. The downfield shifts of the aromatic protons are consistent with the electron-withdrawing nature of the fused pyrazole ring and the carboxylate group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

ATR-IR Spectral Data [4]

| Wavenumber (cm⁻¹) | Description |

| ~3300-3400 | N-H stretching |

| ~1710-1730 | C=O stretching (ester) |

| ~1620 | C=C stretching (aromatic) |

| ~1230 | C-O stretching (ester) |

Expert Insight: The position of the C=O stretching frequency can provide information about conjugation. In this case, its position indicates conjugation with the indazole ring system. The broadness of the N-H stretch is typical and can be influenced by hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Expected Mass Spectrometry Data

| Ion | m/z (calculated) |

| [M+H]⁺ | 177.0664 |

| [M+Na]⁺ | 199.0483 |

Expert Insight: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. The fragmentation pattern in MS/MS experiments can be used to further confirm the structure by identifying characteristic losses, such as the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Experimental Protocols: A Self-Validating Approach

The trustworthiness of physical property data hinges on the robustness of the experimental protocols used for its determination. The following sections detail step-by-step methodologies that incorporate self-validating principles.

Protocol for Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 1 °C) is indicative of a highly pure compound. Impurities depress and broaden the melting range.

Methodology:

-

Sample Preparation: Ensure the sample is finely powdered and thoroughly dried to remove any residual solvent.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary in a calibrated digital melting point apparatus.

-

Ramp Rate: Use a slow ramp rate (1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Caption: Workflow for robust melting point determination.

Protocol for Solubility Determination (Thermodynamic)

Causality: Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and is essential for pre-formulation studies.

Methodology:

-

Solvent Selection: Choose a panel of relevant solvents (e.g., water, buffers at different pH, organic solvents).

-

Sample Addition: Add an excess of the solid compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Validation: The presence of solid material at the end of the experiment confirms that saturation was achieved.

Caption: Protocol for determining thermodynamic solubility.

Conclusion

This guide has provided a comprehensive overview of the key physical properties of methyl 1H-indazole-3-carboxylate, grounded in verifiable data and robust experimental protocols. While data for the specific 5,6-dichloro derivative remains elusive, the methodologies and principles outlined here provide a clear and authoritative pathway for its characterization. For researchers in drug discovery and development, a meticulous approach to determining these fundamental properties is not merely an academic exercise but a critical component of building a reliable and reproducible scientific foundation for any new chemical entity.

References

-

PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Kang, Y., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indazole-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Doi, T., et al. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

A Technical Guide to the Comprehensive Structure Elucidation of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence in approved drugs necessitates robust and unequivocal methods for the characterization of its derivatives.[2] This guide presents a comprehensive, field-proven methodology for the complete structure elucidation of a key substituted derivative, methyl 5,6-dichloro-1H-indazole-3-carboxylate. We move beyond a simple recitation of techniques to provide a strategic workflow, explaining the causality behind each experimental choice. The described protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Diffraction are designed as a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness in the final structural assignment.

Introduction: The Significance of the Indazole Core

The 1H-indazole ring system is a privileged heterocyclic motif frequently employed in drug discovery. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile scaffold for targeting a wide range of biological entities, from enzymes to receptors.[2] Compounds featuring this core have demonstrated efficacy as anti-cancer agents, anti-inflammatory drugs, and potent receptor antagonists.[1][3] Methyl 5,6-dichloro-1H-indazole-3-carboxylate serves as a critical intermediate in the synthesis of more complex pharmaceutical molecules, where the precise arrangement of its chloro-substituents and carboxylate group is paramount to the biological activity of the final product.[4][5]

Erroneous structural assignment at this foundational stage can lead to the costly and time-consuming failure of a drug development program. Therefore, a multi-pronged analytical approach is not merely recommended; it is essential for mitigating risk and ensuring the validity of subsequent research. This document outlines such an approach, integrating complementary analytical techniques to build an unassailable case for the compound's structure.

Molecular Overview and Elucidation Strategy

The target of our investigation is the compound with the following fundamental properties:

-

Molecular Formula: C₉H₆Cl₂N₂O₂

-

Molecular Weight: 245.07 g/mol

-

Proposed Structure:

Caption: Proposed structure of the target compound.

Caption: The integrated workflow for structure elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Molecular Blueprint

Expertise & Causality: NMR is the cornerstone of structure elucidation for organic molecules because it provides direct insight into the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C). By analyzing chemical shifts, signal multiplicities, and through-bond correlations, we can piece together the entire carbon-hydrogen framework of the molecule. We employ a suite of experiments not just to see the signals, but to definitively assign each signal to a specific atom in the proposed structure.

¹H NMR Spectroscopy: Mapping the Protons

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for indazoles as it reliably allows for the observation of the exchangeable N-H proton.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

Anticipated Data & Interpretation: The dichlorinated benzene portion of the indazole ring leads to a simplified aromatic region. The analysis focuses on verifying the number of protons and their electronic environment.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| N-H | ~13.0 - 14.0 (DMSO-d₆) | Broad Singlet | 1H | The acidic proton on the indazole nitrogen is typically deshielded and appears far downfield. Its broadness is due to quadrupole coupling and potential chemical exchange.[4] |

| H-4 | ~8.0 - 8.2 | Singlet | 1H | This aromatic proton is adjacent to the electron-withdrawing pyrazole ring and lacks adjacent protons for coupling, resulting in a singlet. |

| H-7 | ~7.7 - 7.9 | Singlet | 1H | Similar to H-4, this proton is adjacent to the pyrazole ring and lacks coupling partners, appearing as a distinct singlet. Its chemical shift differs slightly from H-4 due to its proximity to the N-H group. |

| -OCH₃ | ~3.9 - 4.1 | Singlet | 3H | The methyl protons of the ester group are in a shielded environment and are not coupled to any other protons, hence they appear as a sharp singlet. |

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Experimental Protocol:

-

Sample: The same sample prepared for ¹H NMR is used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the lower natural abundance of ¹³C. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH, CH₂, and CH₃ carbons.[7]

Anticipated Data & Interpretation: The spectrum should reveal 9 distinct carbon signals, corresponding to the 9 unique carbon atoms in the structure.

| Predicted Signal | Chemical Shift (δ, ppm) | Carbon Type | Assignment Rationale |

| C=O | ~160 - 165 | Quaternary (C) | The carbonyl carbon of the ester is highly deshielded due to the attached electronegative oxygen atoms. |

| C-3, C-3a, C-7a | ~140 - 145 | Quaternary (C) | These are the quaternary carbons of the indazole ring system. Their precise assignment requires 2D NMR. |

| C-5, C-6 | ~125 - 135 | Quaternary (C) | These carbons are directly attached to chlorine, which influences their chemical shift. Their signals will be distinct from other aromatic carbons. |

| C-4, C-7 | ~115 - 125 | Methine (CH) | These are the protonated aromatic carbons. The DEPT experiment will confirm them as CH groups. |

| -OCH₃ | ~52 - 55 | Methyl (CH₃) | The methyl carbon of the ester group appears in the typical upfield region for sp³ carbons attached to an oxygen atom. |

2D NMR (HSQC & HMBC): Connecting the Pieces

Trustworthiness & Rationale: While 1D NMR provides the list of parts, 2D NMR provides the assembly instructions. These experiments are self-validating systems that confirm the connectivity proposed by the 1D data. An HMBC correlation that contradicts the proposed structure would immediately invalidate the hypothesis.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom it is directly bonded to. It will definitively link the ¹H signals for H-4, H-7, and -OCH₃ to their corresponding ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to confirming the overall framework. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations that would validate the structure include:

-

The -OCH₃ protons (at ~4.0 ppm) showing a correlation to the ester carbonyl carbon (at ~162 ppm).

-

The H-4 proton showing correlations to carbons C-5, C-6, and C-7a .

-

The H-7 proton showing correlations to carbons C-5, C-6, and C-3a .

-

Part 2: Mass Spectrometry – Molecular Weight and Formula Confirmation

Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the exact mass of the molecule and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with enough precision (typically <5 ppm error) to determine a unique elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

High-Resolution Mass Spectrometry (HRMS)

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺.

-

Analysis: Analyze the sample using a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.[8]

Anticipated Data & Interpretation:

-

Exact Mass: The calculated exact mass for [C₉H₇Cl₂N₂O₂]⁺ ([M+H]⁺) is 244.9885 . The experimentally observed mass should be within 5 ppm of this value.

-

Isotopic Pattern: This is the most telling feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a highly characteristic isotopic cluster for the molecular ion:

-

[M+H]⁺ peak: Containing two ³⁵Cl atoms. (Relative Intensity: 100%)

-

[M+2+H]⁺ peak: Containing one ³⁵Cl and one ³⁷Cl. (Relative Intensity: ~65%)

-

[M+4+H]⁺ peak: Containing two ³⁷Cl atoms. (Relative Intensity: ~10%)

Observing this specific pattern provides definitive evidence for the presence of two chlorine atoms in the molecule.

-

Tandem Mass Spectrometry (MS/MS)

Rationale: By selecting the molecular ion and subjecting it to fragmentation (Collision-Induced Dissociation, CID), we can observe characteristic fragment ions that correspond to logical pieces of the molecule, further validating the proposed connectivity.[8]

Anticipated Fragmentation:

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 5. diva-portal.org [diva-portal.org]

- 6. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 5,6-dichloro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1] This structure is present in numerous pharmacologically active compounds, demonstrating a wide array of biological activities, including anti-inflammatory, anti-tumor, anti-HIV, and antiarrhythmic properties.[1][2] The versatility of the indazole core allows for functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological targets.[3]

FDA-approved drugs such as Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, and Granisetron, a 5-HT3 receptor antagonist used as an antiemetic in chemotherapy, feature the indazole nucleus, highlighting its therapeutic relevance.[1] The introduction of halogen substituents, such as chlorine atoms, onto the benzene ring of the indazole scaffold can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This makes dichlorinated indazole derivatives, such as methyl 5,6-dichloro-1H-indazole-3-carboxylate, attractive intermediates for the synthesis of novel drug candidates.[4]

Synthesis and Mechanism

While a documented synthesis for methyl 5,6-dichloro-1H-indazole-3-carboxylate is not explicitly detailed in readily available literature, a scientifically sound synthetic route can be proposed based on established methods for analogous indazole derivatives. The following multi-step synthesis is presented as a viable pathway.

Proposed Synthetic Pathway

The synthesis of methyl 5,6-dichloro-1H-indazole-3-carboxylate can be envisioned to proceed through the key intermediate, 5,6-dichloro-1H-indazole-3-carboxylic acid, followed by esterification. A plausible route to the carboxylic acid intermediate involves the diazotization and subsequent cyclization of a suitably substituted aniline derivative.

Caption: Proposed synthetic workflow for methyl 5,6-dichloro-1H-indazole-3-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5,6-dichloro-1H-indazole-3-carboxylic acid

This step is adapted from general procedures for the synthesis of indazole-3-carboxylic acids from aminobenzoic acids via diazotization.[5][6]

-

Diazotization:

-

Suspend 2-amino-4,5-dichlorobenzoic acid in an aqueous solution of hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a change in the color of the solution.

-

-

Reductive Cyclization:

-

In a separate flask, prepare a solution of a suitable reducing agent, such as sodium sulfite (Na2SO3), in water.

-

Slowly add the cold diazonium salt solution to the reducing agent solution. The reaction is often accompanied by the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to stir and gradually warm to room temperature.

-

Acidify the reaction mixture to precipitate the crude 5,6-dichloro-1H-indazole-3-carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Synthesis of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

This step involves a standard Fischer esterification of the carboxylic acid.[7]

-

Esterification:

-

Suspend the crude 5,6-dichloro-1H-indazole-3-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.

-

The product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude methyl 5,6-dichloro-1H-indazole-3-carboxylate.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Physicochemical Properties

The exact physicochemical properties of methyl 5,6-dichloro-1H-indazole-3-carboxylate have not been empirically determined. However, based on the properties of related compounds such as methyl 1H-indazole-3-carboxylate[8] and chlorinated aromatic compounds, the following properties can be predicted:

| Property | Predicted Value/Characteristic |

| Molecular Formula | C9H6Cl2N2O2 |

| Molecular Weight | 245.07 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like dichloromethane, ethyl acetate, and methanol. |

| Melting Point | Expected to be significantly higher than that of the non-chlorinated analog due to increased molecular weight and intermolecular forces. |

| Stability | Stable under normal laboratory conditions, but may be sensitive to strong oxidizing agents and high temperatures. |

Applications in Drug Development

The indazole scaffold is a cornerstone in the development of a variety of therapeutic agents.[9] The introduction of the 5,6-dichloro substitution pattern on the indazole ring, coupled with the versatile carboxylate functional group at the 3-position, makes methyl 5,6-dichloro-1H-indazole-3-carboxylate a highly valuable intermediate for several reasons:

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors incorporate a substituted indazole core. The dichloro substituents can enhance binding affinity and selectivity for the target kinase.[1]

-

Anti-inflammatory Agents: Indazole derivatives have shown potent anti-inflammatory activity.[1] This compound can serve as a starting point for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Therapeutics: The indazole nucleus is found in several anticancer drugs.[4] The 5,6-dichloro substitution may lead to compounds with enhanced cytotoxic activity against various cancer cell lines.

-

Central Nervous System (CNS) Active Compounds: The indazole scaffold is also present in compounds targeting CNS receptors, such as the 5-HT3 receptor.[1]

The methyl ester of 5,6-dichloro-1H-indazole-3-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a versatile handle for further chemical modifications and the generation of compound libraries for high-throughput screening.[10]

Caption: Potential applications of methyl 5,6-dichloro-1H-indazole-3-carboxylate in drug discovery.

Safety and Handling

As a chlorinated aromatic compound, methyl 5,6-dichloro-1H-indazole-3-carboxylate should be handled with appropriate caution. The following safety protocols are based on general guidelines for handling chlorinated solvents and other halogenated organic compounds.[11][12]

Personal Protective Equipment (PPE)

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use chemical safety goggles.

-

Lab Coat: A standard laboratory coat is required.

-

Respiratory Protection: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Emergency Procedures

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

-

Inhalation: Move the individual to fresh air.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

Methyl 5,6-dichloro-1H-indazole-3-carboxylate represents a promising, albeit not extensively characterized, building block for medicinal chemistry. Its synthesis, achievable through established chemical transformations, opens the door to a wide range of novel indazole derivatives. The presence of the dichloro substitution pattern is anticipated to confer advantageous pharmacological properties, making this compound a valuable tool for researchers in the pharmaceutical sciences. Adherence to stringent safety protocols is paramount when handling this and other chlorinated heterocyclic compounds to ensure the well-being of laboratory personnel and the protection of the environment.

References

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- Indazole synthesis. Organic Chemistry Portal.

- Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one. Technical Disclosure Commons.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.

- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

- methyl 1H-indazole-3-carboxyl

- Methyl 5-chloro-1H-indazole-3-carboxyl

- An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom

- Processes for the diazotization of 2,5-dichloroanilines.

- Process for preparing 1-methylindazole-3-carboxylic acid.

- Guidance on Storage and Handling of Chlorin

- 6-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | 129295-31-4. ChemicalBook.

- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom

- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF.

- Synthesis of 1H‐indazole derivatives | Download Scientific Diagram.

- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org.

- Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com.

- Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.

- Synthesis of indazole-based fluorophores. PubMed.

- 4498-67-3|Indazole-3-carboxylic acid|BLD Pharm. BLD Pharm.

- (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.

- Safe and efficient handling of chlorin

- Diazotis

- Site-selective synthesis of indanyl-substituted indole derivatives via 1,3-dithiane induced Nazarov cyclization.

- Safe handling of chlorine

- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF.

- 6-Chloro-1H-indazole-3-carboxylic acid | 129295-31-4. Sigma-Aldrich.

- Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica.

- ECSA New Guidance on Storage and Handling for Chlorin

- Methyl 1H-indazole-3-carboxyl

- Regioselective Synthesis of Substituted 1H-Indazoles: Applic

- WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.

- Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. SpringerLink.

- Synthesis of 1H-Indazoles via Silver(I)

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online.

- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chlorinated-solvents.eu [chlorinated-solvents.eu]

An In-Depth Technical Guide to Methyl 5,6-dichloro-1H-indazole-3-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a variety of interactions with biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] Several successful drugs, such as the anti-cancer agent pazopanib, feature the indazole core, underscoring its therapeutic relevance.[2] The introduction of halogen substituents, such as chlorine, onto the indazole ring can significantly modulate the compound's physicochemical properties and biological activity, often enhancing its potency and target selectivity. This guide focuses on a specific, dichlorinated derivative, methyl 5,6-dichloro-1H-indazole-3-carboxylate, providing a comprehensive overview of its synthesis, characterization, and potential applications in drug discovery and development.

Physicochemical Properties of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing aspects from synthetic strategy to pharmacokinetic profile.

| Property | Value | Source |

| IUPAC Name | methyl 5,6-dichloro-1H-indazole-3-carboxylate | N/A |

| CAS Number | 885278-48-8 | [3] |

| Molecular Formula | C₉H₆Cl₂N₂O₂ | [4] |

| Molecular Weight | 245.06 g/mol | [4] |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |

Synthesis of Methyl 5,6-dichloro-1H-indazole-3-carboxylate: A Strategic Approach

The synthesis of methyl 5,6-dichloro-1H-indazole-3-carboxylate can be approached through a multi-step sequence, beginning with the formation of the core indazole ring system, followed by esterification. A plausible and efficient synthetic strategy involves the Jacobson indazole synthesis, followed by a standard esterification procedure.

Figure 1: Proposed synthetic workflow for methyl 5,6-dichloro-1H-indazole-3-carboxylate.

Part 1: Synthesis of 5,6-dichloro-1H-indazole-3-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical step. A well-established method for constructing the indazole ring is through the cyclization of an appropriately substituted o-aminophenylacetic acid derivative.[5]

Protocol: Synthesis of 5,6-dichloro-1H-indazole-3-carboxylic acid

-

Acetylation of 2-Amino-4,5-dichlorophenylacetic acid:

-

To a solution of 2-amino-4,5-dichlorophenylacetic acid in a suitable solvent (e.g., acetic acid), add acetic anhydride.

-

Heat the reaction mixture to facilitate the formation of N-acetyl-2-amino-4,5-dichlorophenylacetic acid.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the acetylated intermediate, for instance, by precipitation with water and subsequent filtration.

-

-

Diazotization and Intramolecular Cyclization:

-

Suspend the N-acetyl-2-amino-4,5-dichlorophenylacetic acid in an acidic medium (e.g., a mixture of acetic acid and propionic acid).

-

Cool the suspension to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature before gradually warming to room temperature to drive the cyclization.

-

The formation of the indazole ring is often accompanied by the evolution of nitrogen gas.

-

Isolate the crude 5,6-dichloro-1H-indazole-3-carboxylic acid by filtration.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the pure carboxylic acid.[2]

-

Part 2: Esterification to Methyl 5,6-dichloro-1H-indazole-3-carboxylate

With the carboxylic acid in hand, the final step is a straightforward esterification. The Fischer-Speier esterification is a classic and reliable method for this transformation.[6]

Protocol: Fischer Esterification

-

Reaction Setup:

-

In a round-bottom flask, dissolve 5,6-dichloro-1H-indazole-3-carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.[6]

-

-

Reaction Conditions:

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent like ethyl acetate.[7]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude methyl ester can be purified by column chromatography on silica gel or by recrystallization to afford the final product, methyl 5,6-dichloro-1H-indazole-3-carboxylate.

-

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester group.

-

Aromatic Protons: Two singlets are anticipated in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at the C4 and C7 positions of the indazole ring. The dichlorosubstitution at C5 and C6 results in this simplified splitting pattern.

-

NH Proton: A broad singlet, characteristic of the N-H proton of the indazole ring, is expected at a downfield chemical shift (often > δ 10 ppm) and may be exchangeable with D₂O.

-

Methyl Protons: A sharp singlet corresponding to the three protons of the methyl ester group will appear further upfield, typically in the range of δ 3.8-4.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at a downfield chemical shift, typically in the range of δ 160-170 ppm.

-

Aromatic and Heterocyclic Carbons: A series of signals in the aromatic region (δ 110-150 ppm) will correspond to the carbon atoms of the bicyclic indazole system. The carbons bearing the chlorine atoms (C5 and C6) will have their chemical shifts influenced by the electronegativity of the chlorine atoms.

-

Methyl Carbon: The carbon of the methyl ester group will appear at a more upfield chemical shift, typically around δ 50-55 ppm.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of methyl 5,6-dichloro-1H-indazole-3-carboxylate (245.06 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with relative intensities of approximately 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ peaks, respectively.

-

Fragmentation: Common fragmentation pathways may include the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavages within the indazole ring system.

Potential Applications in Drug Discovery and Development

Derivatives of the indazole scaffold are of significant interest in the development of new therapeutic agents, particularly in oncology.

Kinase Inhibitors

The indazole core is a key component of numerous kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 1H-indazole-3-carboxamide moiety, closely related to the title compound, has been identified as a potent scaffold for the development of PAK1 inhibitors, which are implicated in tumor progression.[8] The 5,6-dichloro substitution pattern on the indazole ring can be strategically utilized to explore specific interactions within the ATP-binding pocket of target kinases, potentially leading to inhibitors with high potency and selectivity.

Anticancer Agents

Lonidamine, a derivative of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, is an anticancer agent that has been investigated for its ability to interfere with energy metabolism in cancer cells.[9] The presence of dichlorophenyl substitution in lonidamine highlights the potential of chlorinated indazoles in cancer therapy. Methyl 5,6-dichloro-1H-indazole-3-carboxylate serves as a valuable intermediate for the synthesis of a library of novel amide and other derivatives that can be screened for their anticancer activity. The dichloro substitution on the core indazole ring may enhance the lipophilicity and cell permeability of these derivatives, potentially leading to improved efficacy.[1]

Conclusion

Methyl 5,6-dichloro-1H-indazole-3-carboxylate is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its synthesis, achievable through established organic chemistry methodologies, provides access to a versatile scaffold for the development of novel therapeutic agents. While specific experimental data for this compound remains to be widely published, its structural features suggest promising applications, particularly in the design of kinase inhibitors and other anticancer drugs. Further investigation into the biological activity of derivatives of methyl 5,6-dichloro-1H-indazole-3-carboxylate is warranted and could lead to the discovery of new and effective treatments for a range of diseases.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Retrieved January 26, 2026, from [Link]

-